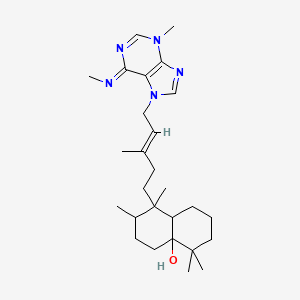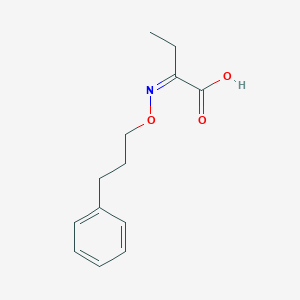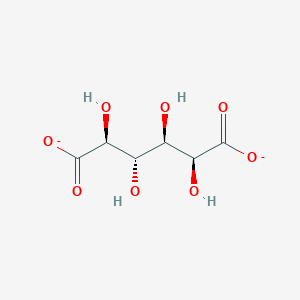
D-altrarate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-altrarate(2-) is an altrarate(2-). It is a conjugate base of a D-altrarate(1-). It is an enantiomer of a L-altrarate(2-).
Scientific Research Applications
Liver Protection and Hepatotoxicity Studies
- Diammonium glycyrrhizinate, a derivative of glycyrrhizic acid, has been studied for its potential liver-protecting properties. It's found to be effective in autoimmune liver injury induced by concanavalin A in mice, reducing liver damage and serum levels of enzymes like ALT and AST (Gao et al., 2019).
- Research on Glycosmis pentaphylla, which contains D-altrarate(2-) among other compounds, shows hepatoprotective activity against paracetamol-induced liver damage in mice, suggesting the potential of such compounds in mitigating hepatotoxicity (Nayak, Jain, & Sahoo, 2011).
Diabetes and Metabolic Disorder Research
- Elevated levels of alanine aminotransferase (ALT), a marker associated with D-altrarate(2-), have been used to predict coronary heart disease events, suggesting a potential link between metabolic disorders and cardiovascular health (Schindhelm et al., 2007).
Impact and Altmetrics in Scientific Research
- While not directly related to D-altrarate(2-) itself, several studies highlight the importance of altmetrics and their role in evaluating the impact of scientific research, including those involving compounds like D-altrarate(2-) (Peters et al., 2016), (Trueger et al., 2015).
Toxicity and Environmental Impact Studies
- The toxicity of compounds like 2,4-dichlorophenoxyacetic acid, which can be structurally related to D-altrarate(2-), has been extensively researched. These studies provide insights into the environmental and health impacts of such compounds, relevant for the broader context of D-altrarate(2-) research (Zuanazzi, Ghisi, & Oliveira, 2020).
properties
Molecular Formula |
C6H8O8-2 |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3-,4-/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-YCAKELIYSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



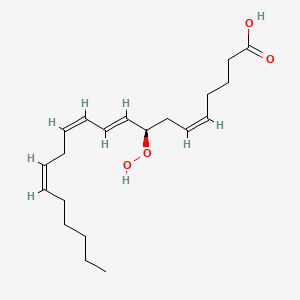
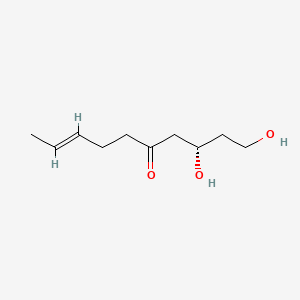

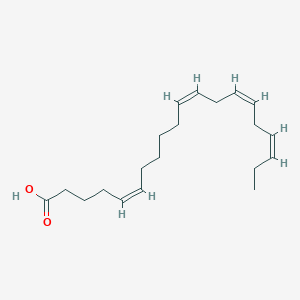
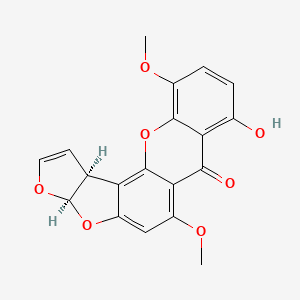
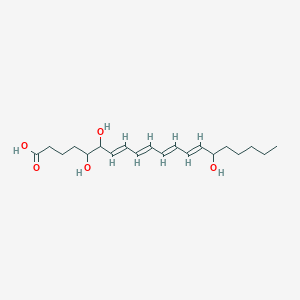
![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
